PD 135158 is a potent and selective nonpeptide antagonist of the cholecystokinin type B receptor, known for its high affinity with an IC50 value of 2.8 nM. This compound exhibits negligible affinity for other receptors, such as GABA A, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-HT3 receptors. PD 135158 has been extensively researched for its potential applications in various fields, including pharmacology and neuroscience, particularly in relation to anxiety and food intake disorders.
PD 135158 is identified by the CAS number 130285-87-9 and is available through various chemical suppliers for research purposes. Its synthesis and properties have been documented in scientific literature, providing insight into its utility in receptor studies.
This compound falls under the category of cholecystokinin type B receptor antagonists. It is classified as a nonpeptide antagonist due to its synthetic origin and mechanism of action targeting specific receptor types without mimicking peptide structures.
The synthesis of PD 135158 involves a multi-step organic synthesis process. The initial phase focuses on constructing the core structure, followed by the introduction of various functional groups. Protecting groups are utilized to ensure selective reactions occur at specific sites on the molecule.
The synthetic route typically involves:
Industrial production methods are not extensively documented but are presumed to follow similar laboratory protocols scaled for larger quantities.
The molecular formula for PD 135158 is , indicating a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
PD 135158 undergoes a variety of chemical reactions including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific outcomes depend on reaction conditions such as temperature and solvent choice.
PD 135158 acts as a selective antagonist for the cholecystokinin type B receptor. By binding to this receptor subtype, it inhibits the action of endogenous cholecystokinin peptides that are involved in various physiological processes including anxiety modulation and appetite regulation . This mechanism underscores its potential therapeutic applications in treating anxiety disorders.
PD 135158 is characterized by:
Key chemical properties include:
Further characterization can be achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
PD 135158 has significant scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: